

MB-07344 sodium CAS number and molecular weight

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Compound of Interest

Compound Name: MB-07344 sodium

Cat. No.: B12416847

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In-Depth Technical Guide: MB-07344 Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **MB-07344 sodium**, a potent and selective thyroid hormone receptor- β (TR- β) agonist. The information is curated for professionals in research and drug development, with a focus on its chemical properties, mechanism of action, and relevant experimental data.

Core Compound Information

MB-07344 is a synthetic, non-hormonal small molecule designed to selectively activate the thyroid hormone receptor- β , which is predominantly expressed in the liver. This selectivity aims to harness the beneficial metabolic effects of thyroid hormone signaling while minimizing the potential for adverse effects in tissues with high expression of the TR- α isoform, such as the heart and bone. The sodium salt form of MB-07344 is utilized for its pharmaceutical properties.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for MB-07344 and its sodium salt are presented in the table below.

Property	MB-07344 (Parent Compound)	MB-07344 Sodium
CAS Number	852947-39-8[1]	Not explicitly found
Molecular Formula	C ₁₉ H ₂₅ O ₅ P[1]	C ₁₉ H ₂₄ NaO ₅ P
Molecular Weight	364.37 g/mol [1]	386.35 g/mol
Mechanism of Action	Thyroid Hormone Receptor- β (TR- β) Agonist	Thyroid Hormone Receptor- β (TR- β) Agonist
Reported K _i	2.17 nM[2][3]	2.17 nM[2][3]

Mechanism of Action and Signaling Pathway

MB-07344 sodium exerts its therapeutic effects by acting as a selective agonist for the thyroid hormone receptor- β (TR- β). [2][3] Thyroid hormones are crucial regulators of metabolism, with their effects being mediated by two main receptor isoforms, TR- α and TR- β . TR- β is the predominant isoform in the liver and plays a key role in cholesterol and lipid metabolism. [4][5]

Upon binding to TR- β in hepatocytes, MB-07344 initiates a signaling cascade that leads to the increased expression of genes involved in cholesterol clearance and metabolism. A primary target is the gene encoding the low-density lipoprotein (LDL) receptor, which enhances the uptake of LDL cholesterol from the bloodstream into the liver. [6] Additionally, activation of TR- β stimulates the activity of cholesterol 7 α -hydroxylase (CYP7A1), a rate-limiting enzyme in the conversion of cholesterol to bile acids, providing another pathway for cholesterol excretion. [6]

The signaling pathway is depicted in the diagram below:

MB-07344 TR- β signaling pathway in hepatocytes.

Experimental Protocols

Published research provides insights into the in vivo administration of MB-07344 in animal models to evaluate its cholesterol-lowering efficacy. The following is a summary of a cited experimental protocol.

In Vivo Cholesterol-Lowering Study in Rabbits

- Objective: To assess the additive cholesterol-lowering effect of MB-07344 in combination with atorvastatin.
- Animal Model: Rabbits.
- Drug Administration:
 - MB-07344: Administered intravenously (i.v.).
 - Dosage: 0.05 mg/kg body weight.
 - Frequency: Three times per week.
 - Duration: Three weeks.
- Combination Therapy: In some study arms, MB-07344 was administered in conjunction with oral (p.o.) atorvastatin.
- Outcome Measures: The primary endpoint was the change in total plasma cholesterol levels.
- Results: The combination of MB-07344 and atorvastatin resulted in a more significant reduction in total plasma cholesterol than either agent administered as a monotherapy, demonstrating an additive effect.

This protocol highlights a potential therapeutic application for **MB-07344 sodium** in combination with existing standard-of-care treatments for hypercholesterolemia. Further details on the vehicle for intravenous administration and the specific assays used for cholesterol measurement would be found in the full study publication.

Conclusion

MB-07344 sodium is a promising therapeutic candidate due to its selective activation of the TR- β receptor, leading to beneficial effects on lipid metabolism. Its demonstrated efficacy in animal models, particularly in combination with statins, warrants further investigation and development for the treatment of hypercholesterolemia and related metabolic disorders. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working with this compound.

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